molecular formula C14H15N3OS B11365465 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11365465
M. Wt: 273.36 g/mol
InChI Key: JANCWFBMLDTAOF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that contains an imidazo[2,1-b][1,3,4]thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylphenyl hydrazine with carbon disulfide to form a hydrazinecarbodithioate intermediate. This intermediate is then reacted with an appropriate aldehyde or ketone to form the imidazo[2,1-b][1,3,4]thiadiazole ring system under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the imidazo[2,1-b][1,3,4]thiadiazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the imidazo[2,1-b][1,3,4]thiadiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazo[2,1-b][1,3,4]thiadiazole core can engage in hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole
  • 6-(3,4-Dimethylphenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
  • 6-(3,4-Dimethylphenyl)-2-(hydroxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

Uniqueness

6-(3,4-Dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of both the 3,4-dimethylphenyl and methoxymethyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

6-(3,4-dimethylphenyl)-2-(methoxymethyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15N3OS/c1-9-4-5-11(6-10(9)2)12-7-17-14(15-12)19-13(16-17)8-18-3/h4-7H,8H2,1-3H3

InChI Key

JANCWFBMLDTAOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)SC(=N3)COC)C

Origin of Product

United States

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